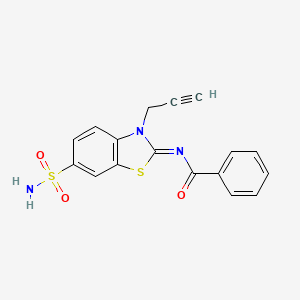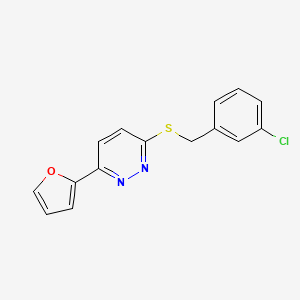
4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methyl, thiophene, pyridine, and benzenesulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and pyridine intermediates, followed by their coupling with the benzenesulfonamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or nitro groups .
Aplicaciones Científicas De Investigación
4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of 4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide include other sulfonamide derivatives and heterocyclic compounds with thiophene and pyridine moieties. Examples include:
- 4-fluoro-2-methylbenzenesulfonamide
- 2-(thiophen-2-yl)pyridine
- N-(pyridin-4-ylmethyl)benzenesulfonamide .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer specific chemical and biological properties. This uniqueness can make it a valuable compound for targeted research and development in various scientific fields .
Propiedades
IUPAC Name |
4-fluoro-2-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c1-12-9-14(18)4-5-17(12)24(21,22)20-11-13-6-7-19-15(10-13)16-3-2-8-23-16/h2-10,20H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIKMWNIWFQSBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2405178.png)

![N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2405183.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2405184.png)

![4-[[[[(3-Methoxy-2-naphthalenyl)carbonyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B2405187.png)




![tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate](/img/structure/B2405193.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2405195.png)
